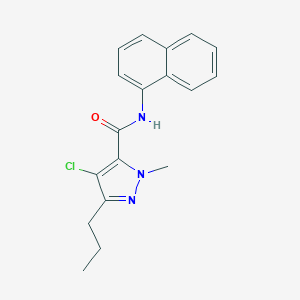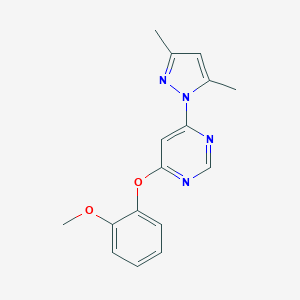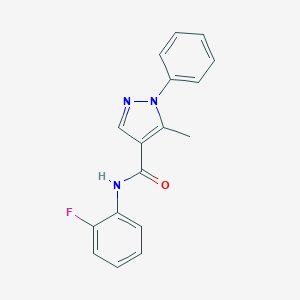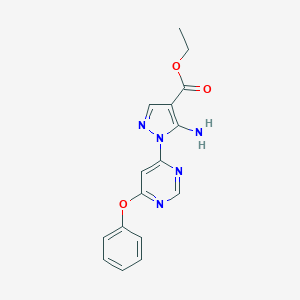![molecular formula C13H6Cl2F4N2O B287678 2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 43-9006 or sorafenib. This compound has gained attention due to its potential as a cancer treatment. In
作用机制
BAY 43-9006 works by inhibiting the activity of several protein kinases that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK pathway, which is involved in cell division, and the VEGF/VEGFR pathway, which is involved in the growth of blood vessels that supply tumors. By inhibiting these pathways, BAY 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. BAY 43-9006 has also been shown to have anti-tumor effects in animal models.
实验室实验的优点和局限性
One of the advantages of using BAY 43-9006 in lab experiments is its specificity. It targets specific signaling pathways involved in cancer cell growth and proliferation, which makes it a valuable tool for studying these pathways. However, one limitation of using BAY 43-9006 is its potential toxicity. It can have off-target effects on other signaling pathways, which can lead to unwanted side effects.
未来方向
There are several future directions for research involving BAY 43-9006. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its use in other types of cancer, such as breast and lung cancer. Additionally, researchers can study the mechanisms of resistance to BAY 43-9006 and develop strategies to overcome it. Finally, there is a need for further research on the safety and toxicity of BAY 43-9006 to determine its potential as a clinical treatment for cancer.
Conclusion:
In conclusion, BAY 43-9006 is a chemical compound with potential as a cancer treatment. Its synthesis involves several steps, and it has been extensively studied for its anti-cancer properties. BAY 43-9006 works by inhibiting specific signaling pathways involved in cancer cell growth and proliferation. It has several biochemical and physiological effects, but it also has limitations in terms of potential toxicity. There are several future directions for research involving BAY 43-9006, including its use in combination therapy and its potential as a clinical treatment for cancer.
合成方法
The synthesis of BAY 43-9006 involves several steps. The first step is the reaction of 2,6-dichloro-5-nitropyridine with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction produces 2,6-dichloro-5-(4-trifluoromethylphenyl)pyridine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. Finally, the carboxylic acid group is activated with a coupling reagent to form the amide bond with N,N-dimethylformamide. The resulting product is BAY 43-9006.
科学研究应用
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells by targeting several signaling pathways, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. BAY 43-9006 has been shown to be effective against several types of cancer, including liver, kidney, and thyroid cancer.
属性
产品名称 |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
|---|---|
分子式 |
C13H6Cl2F4N2O |
分子量 |
353.1 g/mol |
IUPAC 名称 |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-6(2-4-7)13(17,18)19/h1-5H,(H,20,22) |
InChI 键 |
LMNCTBWZBXPIBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

